![molecular formula C13H11Br2NO2 B7537843 5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7537843.png)
5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPH-1358 and is a member of the furan carboxamide family. BPH-1358 has been synthesized through a multi-step process and has shown promising results in scientific research.
Wirkmechanismus
BPH-1358 acts as a selective antagonist of the serotonin 5-HT2B receptor. It binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that is involved in various physiological processes. The blockade of the receptor by BPH-1358 has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
BPH-1358 has been shown to have beneficial effects in various disease models. In a study conducted on pulmonary arterial hypertension, BPH-1358 was found to reduce pulmonary arterial pressure and improve cardiac function. In another study conducted on cardiac fibrosis, BPH-1358 was found to reduce collagen deposition and improve cardiac function. These effects are thought to be mediated through the blockade of the serotonin 5-HT2B receptor.
Vorteile Und Einschränkungen Für Laborexperimente
BPH-1358 has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2B receptor and is a selective antagonist, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, BPH-1358 has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of BPH-1358. One potential direction is the development of more potent and selective antagonists of the serotonin 5-HT2B receptor. Another potential direction is the study of the role of the serotonin 5-HT2B receptor in other disease models, such as cancer and obesity. Additionally, the use of BPH-1358 in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
BPH-1358 is synthesized through a multi-step process that involves the reaction of 2-bromobenzylamine with furan-2-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound, which is then treated with bromine to yield BPH-1358. The synthesis method has been optimized to yield high purity BPH-1358.
Wissenschaftliche Forschungsanwendungen
BPH-1358 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the serotonin 5-HT2B receptor and has been used as a tool to study the role of this receptor in various physiological processes. BPH-1358 has also been studied for its potential applications in the treatment of various diseases, including pulmonary arterial hypertension and cardiac fibrosis.
Eigenschaften
IUPAC Name |
5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2/c1-16(8-9-4-2-3-5-10(9)14)13(17)11-6-7-12(15)18-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRRHZQDXYKKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
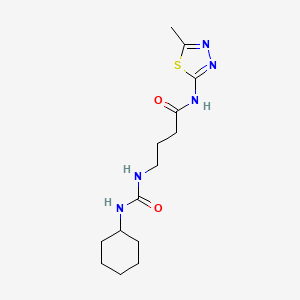
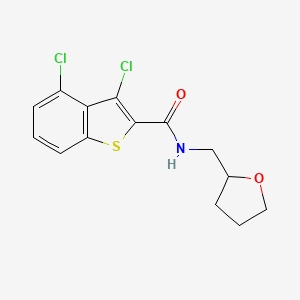
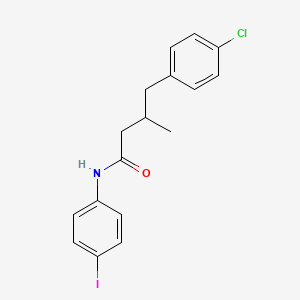
![4-ethoxy-N-methyl-N-[4-(5-nitropyridin-2-yl)oxyphenyl]benzenesulfonamide](/img/structure/B7537795.png)
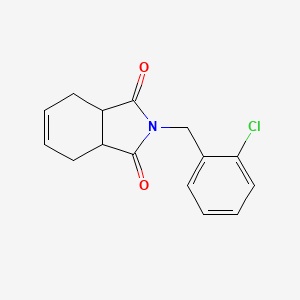
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
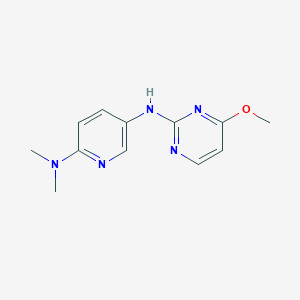
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)

![7-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7537835.png)
![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)